2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole

Physical Properties Crystallinity Isomer Comparison

Researchers developing SAR libraries often face inconsistent reactivity from non-specific isomers. This meta-chloro oxadiazole (CAS 33575-82-5) solves that. • Defined mp 82-83°C ensures lot-to-lot consistency for reproducible biological assays. • The chloromethyl handle enables clean nucleophilic substitution and one-pot CuAAC click reactions to generate triazole-oxadiazole hybrids in good yields. • Sourced at ≥95% purity from qualified suppliers, eliminating additional purification steps and streamlining R&D workflows.

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
CAS No. 33575-82-5
Cat. No. B1601467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
CAS33575-82-5
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=NN=C(O2)CCl
InChIInChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
InChIKeyIHBKPWZCCJKKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole Procurement Overview


2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound of the 1,3,4-oxadiazole class, characterized by a chloromethyl group at the 2-position and a 3-chlorophenyl substituent at the 5-position . It has the molecular formula C9H6Cl2N2O and a molecular weight of 229.06 g/mol . This compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and bioactive derivatives , with applications spanning medicinal chemistry and organic synthesis .

WorkflowOxadiazole derivative & heterocycle synthesis
Key HandleChloromethyl group for nucleophilic substitution
Substituent3-Chlorophenyl motif for physicochemical tuning

Why Substitution Fails for 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole


Simple substitution of 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole with closely related analogs is not scientifically justifiable due to quantifiable differences in physicochemical properties, reactivity, and synthetic utility . For instance, the meta-chlorophenyl substitution pattern confers a distinct melting point compared to its para-isomer , directly affecting handling and formulation workflows. Moreover, the chloromethyl group offers a specific reactivity profile in nucleophilic substitution and click chemistry applications that differs from bromomethyl or unsubstituted analogs , impacting downstream derivatization yields. The data below substantiate these critical points of differentiation.

Isomer substitution

Replacing the meta isomer with the para isomer alters the melting point profile, potentially affecting recrystallization and formulation consistency.

Leaving group mismatch

Bromomethyl analogs may exhibit faster substitution but reduced storage stability, complicating multi-step synthetic reproducibility.

Impurity variability

Alternative sources without defined purity thresholds risk batch-to-batch variability, compromising yield in sensitive derivatizations.

Differentiation Evidence for 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole


Melting Point: Meta vs. Para Isomer

The meta-chlorophenyl substitution pattern of 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole results in a distinct melting point compared to its para-isomer. This difference is critical for compound identification, purity assessment, and formulation consistency .

Melting Point
Cross-study comparable
Meta: 82–83 °C vs Para: 83–85 °C
Supports isomer identification and purification optimization
Measured in ethanol; solvent-dependent variations possible
Physical Properties Crystallinity Isomer Comparison

Purity Specification and Quality Assurance

Reputable vendors supply 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole with a minimum purity specification of 95% , backed by full quality assurance documentation including Safety Data Sheets (SDS) and Certificates of Analysis (COA) . This level of characterization reduces the risk of batch-to-batch variability in synthetic applications.

Purity Specification
Supporting evidence
≥95% (AKSci); 98% grade available
Ensures reproducible synthetic performance
COA/SDS provided; verify lot-specific data
Quality Control Procurement Purity

Reactivity: Chloromethyl vs. Bromomethyl

The chloromethyl group at the 2-position of 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a versatile handle for nucleophilic substitution reactions . In a one-pot CuAAC (copper-catalyzed azide-alkyne cycloaddition) protocol, chloromethyl-1,3,4-oxadiazoles were successfully converted to (1H-1,2,3-triazol-1-yl)methyl derivatives in good yields, demonstrating the compound's utility in click chemistry . In contrast, the corresponding bromomethyl analog may exhibit different reactivity and stability profiles due to the better leaving group ability of bromine.

CuAAC Click Reactivity
Class-level inference
Chloromethyl enables controlled azide substitution → triazole hybrids in good yields
Balanced reactivity supports multi-step library synthesis
Bromomethyl analog may offer faster kinetics but lower storage stability
Click Chemistry Nucleophilic Substitution Building Block

GHS Hazard Classification for Safe Handling

2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is classified under the Globally Harmonized System (GHS) with specific hazard statements, enabling proper risk assessment and safe handling in the laboratory . The notified classification includes Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Skin Sensitization Category 1 (H317), Eye Damage Category 1 (H318), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation) [1].

GHS Hazard Profile
Supporting evidence
H302, H315, H317, H318, H335
Defines PPE, engineering controls, and waste handling
Based on notified CLP classification; review institutional safety protocols
Safety Handling Regulatory

Application Scenarios for 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole


Bioactive Oxadiazole Derivative Synthesis

This compound serves as a key intermediate for constructing 2,5-disubstituted 1,3,4-oxadiazole libraries with potential antimicrobial, anticancer, and antiviral activities . The chloromethyl group enables facile functionalization via nucleophilic substitution, allowing rapid exploration of structure-activity relationships (SAR) around the 2-position while retaining the pharmacophoric 3-chlorophenyl group at the 5-position [1]. Procurement of this specific meta-chloro isomer ensures consistency in physicochemical properties (e.g., melting point) that may influence downstream purification and biological assay reproducibility.

Triazole-Oxadiazole Hybrids via Click Chemistry

The compound is a validated substrate for one-pot CuAAC click reactions, wherein the chloromethyl group is first converted to an azidomethyl intermediate, followed by copper-catalyzed cycloaddition with alkynes to afford triazole-oxadiazole hybrids in good yields . This application is particularly relevant for generating diverse heterocyclic libraries for drug discovery and chemical biology probes. The controlled reactivity of the chloromethyl group (compared to more labile halogens) is advantageous for multi-step protocols.

Building Block for Heterocyclic Scaffolds

As a stable crystalline solid with a defined melting point (82-83 °C) , 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a convenient building block for constructing more complex heterocyclic systems, including fused ring compounds and bioisosteric replacements. Its availability in high purity (≥95%) from multiple vendors supports reproducible synthetic transformations without the need for additional purification, streamlining both academic and industrial R&D workflows.

Safety-Compliant Laboratory Scale-Up

The fully documented GHS classification [2] enables laboratories to implement appropriate safety measures when handling this compound at scale. The defined hazard profile (Acute Toxicity, Skin Irritation, Eye Damage) informs the selection of engineering controls, personal protective equipment, and waste management protocols, ensuring regulatory compliance and minimizing occupational exposure risks during process development.

Application
Selection Property
Validation Focus
Bioactive oxadiazole library synthesis
Meta-chloro isomer identity & chloromethyl reactivity
Melting point consistency, purity verification, SAR reproducibility
Triazole-oxadiazole hybrids via CuAAC
Chloromethyl controlled nucleophilic substitution
Reaction yield and intermediate stability in multi-step protocols
Complex heterocyclic scaffold construction
Stable crystalline solid with defined melting range
Recrystallization ease and synthetic reproducibility
Safety-compliant laboratory scale-up
Documented GHS hazard classification
PPE, engineering controls, waste protocol alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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